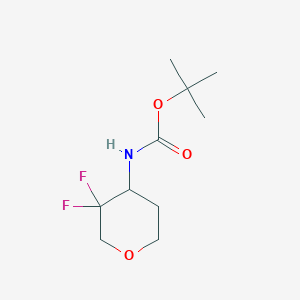

(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(3,3-difluorooxan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-7-4-5-15-6-10(7,11)12/h7H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLYONQQFGULFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

A representative procedure involves refluxing 4-amino-1,5-pentanediol in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction typically achieves >80% yield under azeotropic conditions to remove water.

Epoxide-Mediated Ring Closure

Epichlorohydrin can react with a primary amine to form an epoxy intermediate, which undergoes base-mediated cyclization. For instance, treatment with potassium carbonate in tetrahydrofuran (THF) at 60°C generates the THP ring with an exocyclic amine.

Fluorination Strategies

Introducing fluorine atoms at the 3,3-positions requires selective fluorination agents. Two approaches are prevalent:

-

Electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

-

Nucleophilic fluorination via deoxyfluorination with DAST (diethylaminosulfur trifluoride) or XtalFluor-E.

Electrophilic Fluorination

Electrophilic agents favor fluorination at electron-rich positions. For a THP derivative with a secondary alcohol at the 3-position, treatment with Selectfluor® in acetonitrile at 80°C achieves difluorination in yields up to 65%.

Deoxyfluorination

DAST-mediated fluorination converts hydroxyl groups to fluorides. A substrate like 3,3-dihydroxy-tetrahydro-pyran-4-yl-amine reacts with excess DAST in dichloromethane at -20°C, yielding the difluoro product after 12 hours.

Boc Protection of the Amine Group

The final step involves protecting the primary amine with a tert-butyl carbamate group. This is typically accomplished using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Standard Boc Protection Protocol

A mixture of (3,3-difluoro-tetrahydro-pyran-4-yl)-amine (1.0 equiv), Boc anhydride (1.2 equiv), and DMAP (0.1 equiv) in THF is stirred at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords the Boc-protected derivative in >85% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction conditions and yields based on analogous procedures:

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| THP ring formation | p-TsOH, toluene, reflux | 80–85% | Competing polymerization |

| Fluorination (DAST) | DAST, CH₂Cl₂, -20°C, 12 h | 60–65% | Over-fluorination byproducts |

| Boc protection | Boc₂O, DMAP, THF, rt | 85–90% | Epimerization at stereocenters |

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents like THF or acetonitrile improve fluorination efficiency, while toluene minimizes side reactions during cyclization.

Temperature Control

Low temperatures (-20°C to 0°C) are critical during fluorination to suppress undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a probe or reagent in biochemical assays.

Medicine: Potentially useful in drug development due to its unique chemical properties.

Industry: Could be employed in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Fluorine substituents (in the target and ) enhance electronegativity and lipophilicity compared to non-halogenated or bulkier groups (e.g., iodo in ).

- Boc protection is a common strategy across all compounds, facilitating amine group stability during synthesis .

Physicochemical Properties

- Lipophilicity: Fluorinated analogs (target, ) are expected to exhibit higher logP values than non-fluorinated derivatives, improving membrane permeability .

- Molecular Weight : Bipyridinyl derivatives (e.g., , MW 302.37) are heavier than simpler pyridinyl or alkenyl analogs, which may influence pharmacokinetics.

- Stability : The Boc group enhances amine stability under basic or nucleophilic conditions, critical for intermediates in multi-step syntheses .

Biological Activity

(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is a synthetic compound with potential applications in medicinal chemistry. This article examines its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C10H18F2N2O2. Its structure features a tetrahydropyran ring substituted with difluoromethyl groups and a tert-butyl carbamate moiety. The presence of fluorine atoms may enhance its pharmacokinetic properties, influencing its interaction with biological targets.

Research indicates that compounds similar to (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester may interact with various biological pathways. Notably, they can modulate enzyme activity and influence cellular signaling pathways. For instance, studies have shown that related carbamates can inhibit enzymes involved in neurotransmitter degradation, potentially leading to increased levels of neurotransmitters such as acetylcholine.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For example, compounds with a tetrahydropyran scaffold have demonstrated selective cytotoxicity against various cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| Compound C | A549 | 25 | DNA damage |

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. In animal models of neurodegenerative diseases, compounds structurally related to (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester have been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests a capability to protect against neurotoxic agents.

Case Studies

- In Vivo Study on Neuroprotection : In a study involving mice treated with scopolamine to induce cognitive impairment, administration of a related compound resulted in improved memory performance as assessed by the Morris water maze test. The compound significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress.

- Antitumor Efficacy in Xenograft Models : In xenograft models using human tumor cells implanted in immunocompromised mice, treatment with a tetrahydropyran-based compound led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and reduced vascularization within tumors.

Q & A

Q. Q: What are the typical synthetic routes for introducing the tert-butyl carbamate group to heterocyclic scaffolds like tetrahydro-pyran?

A: The tert-butyl carbamate (Boc) group is commonly introduced via condensation reactions using tert-butoxycarbonylating agents. For example, bis(trifluoromethanesulfonyl)imide-mediated tert-butylation under acidic conditions can enhance solubility of substrates in organic solvents, particularly for polar intermediates like amino acid derivatives . Alternative methods include transesterification with di-tert-butyl dicarbonate (Boc₂O) or acid-catalyzed reactions with tert-butyl acetate. The choice of acid (e.g., trifluoroacetic acid, HClO₄) influences reaction efficiency and compatibility with fluorinated substrates .

Basic Research: Stability and Reactivity

Q. Q: How does the 3,3-difluoro substitution on the tetrahydro-pyran (THP) ring influence the compound’s stability under acidic/basic conditions?

A: Fluorine substituents enhance electron-withdrawing effects, potentially increasing the Boc group’s acid sensitivity. The THP ring’s conformational rigidity may also affect steric accessibility during deprotection. Stability tests under controlled pH (e.g., TFA in DCM for Boc removal) are recommended, with monitoring via HPLC or LCMS to track degradation byproducts . Comparative studies with non-fluorinated analogs (e.g., unsubstituted THP-Boc derivatives) can isolate fluorine’s electronic effects .

Basic Research: Analytical Characterization

Q. Q: What analytical techniques are critical for confirming the structure and purity of this compound?

A:

- NMR : ¹⁹F NMR is essential for verifying 3,3-difluoro substitution on the THP ring, while ¹H/¹³C NMR resolves stereochemistry and Boc group integration .

- LCMS : High-resolution mass spectrometry (HRMS) confirms molecular weight, and reverse-phase HPLC quantifies purity (>95% typical for intermediates) .

- X-ray crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .

Advanced Research: Stereochemical Effects

Q. Q: How can researchers address challenges in stereocontrol during the synthesis of fluorinated THP-Boc derivatives?

A: Fluorine’s stereoelectronic effects may alter transition states in ring-forming reactions (e.g., cyclization of diols to THP). Strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials or catalysts to direct THP ring formation .

- Computational modeling : DFT calculations predict favorable conformers and guide reaction optimization .

- Kinetic resolution : Enzymatic or chiral chromatography to separate diastereomers post-synthesis .

Advanced Research: Mechanistic Studies

Q. Q: What mechanistic insights are needed to optimize Boc deprotection in fluorinated THP systems?

A: Acid-mediated Boc cleavage in fluorinated THP derivatives may proceed via atypical pathways due to fluorine’s electronegativity. Kinetic studies (e.g., variable-temperature NMR) can map protonation sites and intermediate stability. Isotopic labeling (e.g., D₂O quenching) may reveal competing hydrolysis mechanisms .

Advanced Research: Biological Applications

Q. Q: How is this compound utilized as a synthetic intermediate in medicinal chemistry?

A: The Boc group protects amines during multi-step syntheses of fluorinated pharmaceuticals. For example, similar Boc-THP derivatives are intermediates in protease inhibitors or kinase-targeting agents. Post-deprotection, the THP scaffold’s rigidity and fluorine’s metabolic stability enhance drug bioavailability .

Advanced Research: Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported Boc-deprotection conditions for fluorinated heterocycles?

A: Contradictions often arise from solvent polarity or substrate-specific acid sensitivity. Systematic screening of deprotection conditions (e.g., TFA concentration, temperature) with real-time monitoring (e.g., in-situ IR for carbonyl loss) is advised. Cross-referencing literature on structurally analogous compounds (e.g., difluorinated piperidines) provides empirical guidance .

Advanced Research: Environmental and Safety Considerations

Q. Q: What safety protocols are recommended for handling fluorinated Boc-protected intermediates?

A: Fluorinated compounds may generate toxic HF upon combustion. Key precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.